
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide, also known as FPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. FPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, such as pain sensation, inflammation, and appetite regulation. The inhibition of FAAH by FPA has been shown to increase the levels of endocannabinoids in the body, leading to various therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, leading to various physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and appetite regulation. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity for FAAH inhibition, which makes it suitable for use in various scientific research applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for FAAH inhibition. Another potential direction is the study of this compound in combination with other drugs for the treatment of various conditions such as cancer. Additionally, the study of this compound in animal models and clinical trials is necessary to determine its safety and efficacy in humans. Overall, the study of this compound has the potential to lead to the development of new therapies for various conditions.
Synthesis Methods
The synthesis of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to yield 2-(piperidin-4-yl)benzenesulfonamide. This intermediate is then reacted with thiazole-2-carboxylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and potency, making it suitable for use in various scientific research applications.
Scientific Research Applications
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. The inhibition of FAAH by this compound has been shown to increase the levels of endocannabinoids in the body, leading to various physiological effects. This compound has been studied for its potential use in the treatment of various conditions such as pain, inflammation, anxiety, and depression. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-13-3-1-2-4-14(13)26(23,24)19-11-15(22)20-12-5-8-21(9-6-12)16-18-7-10-25-16/h1-4,7,10,12,19H,5-6,8-9,11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPTAVTTNQIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CNS(=O)(=O)C2=CC=CC=C2F)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

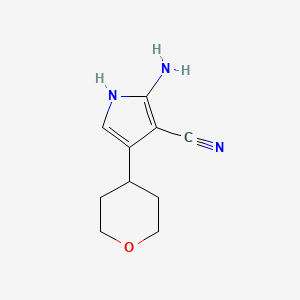
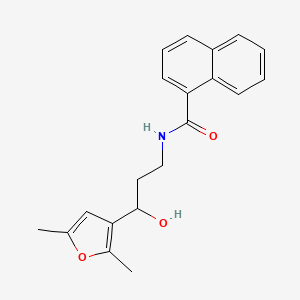
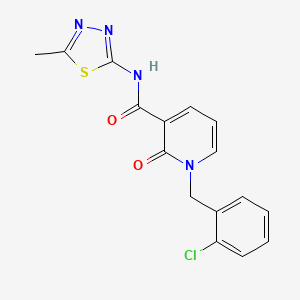

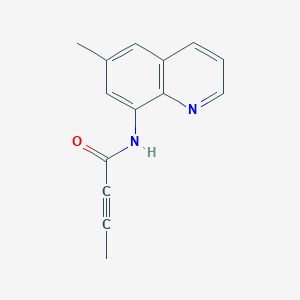
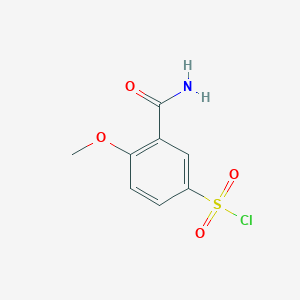

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
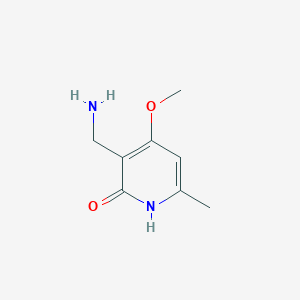

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)
![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)